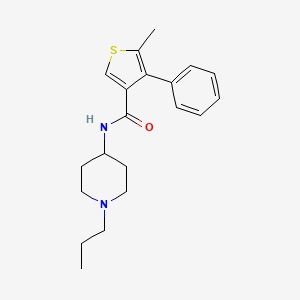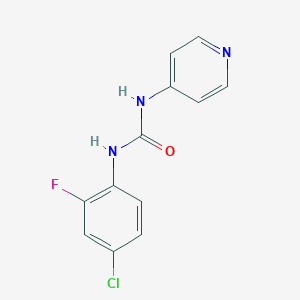
5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide
描述
5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It was first synthesized in the 1970s as a potential analgesic drug, but its use was discontinued due to its neurotoxic effects. However, MPTP has since become a valuable tool in studying Parkinson's disease, as it can selectively destroy dopaminergic neurons in the brain.
作用机制
5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide is metabolized in the brain to form MPP+, a highly toxic compound that selectively destroys dopaminergic neurons. MPP+ enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and physiological effects:
The selective destruction of dopaminergic neurons in the brain by 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide leads to a decrease in dopamine levels, which is a hallmark of Parkinson's disease. This results in a range of symptoms, including tremors, rigidity, and bradykinesia. 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide also causes oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
实验室实验的优点和局限性
5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide has several advantages for lab experiments. It is a well-established model of Parkinson's disease and can reliably induce dopaminergic neuron degeneration. 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide is also relatively easy to administer and can be used in a variety of animal models. However, there are also limitations to using 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide in lab experiments. The neurotoxic effects of 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide are irreversible, which means that animals cannot recover from the induced damage. Additionally, 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide only selectively destroys dopaminergic neurons, which may not accurately reflect the complex pathology of Parkinson's disease.
未来方向
There are several future directions for research involving 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms of 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide-induced neurodegeneration. Another area of interest is the use of 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide in combination with other neurotoxins to model more complex neurodegenerative diseases. Finally, there is also interest in developing new animal models of Parkinson's disease that more accurately reflect the human pathology.
科学研究应用
5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide has been widely used in scientific research to model Parkinson's disease in animals. When administered to animals, 5-methyl-4-phenyl-N-(1-propyl-4-piperidinyl)-3-thiophenecarboxamide selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and develop potential treatments.
属性
IUPAC Name |
5-methyl-4-phenyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-3-11-22-12-9-17(10-13-22)21-20(23)18-14-24-15(2)19(18)16-7-5-4-6-8-16/h4-8,14,17H,3,9-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMPBECADSXOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CSC(=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-phenyl-N-(1-propylpiperidin-4-yl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4735785.png)
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-(4-fluorobenzyl)methanesulfonamide](/img/structure/B4735792.png)
![ethyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4735799.png)
![N-(4-methoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4735803.png)
![1-benzyl-4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}piperazine](/img/structure/B4735809.png)
![4-chloro-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4735814.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethylphenyl)-6-methylquinoline](/img/structure/B4735815.png)
![5-[4-(cyclopentyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4735822.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4735823.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4735828.png)
![2-({ethyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4735843.png)
